molecular formula C11H19N3O2 B1611735 tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate CAS No. 887344-34-5

tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate

Cat. No. B1611735
M. Wt: 225.29 g/mol
InChI Key: NBWALRILKODKTK-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Hydrogen Bond Interactions and Molecular Assembly

Research has shown that carbamate derivatives, including those similar to tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate, play a crucial role in the formation of complex molecular architectures through hydrogen bonding. For instance, Das et al. (2016) synthesized two carbamate derivatives and analyzed their molecular environments, highlighting the significance of N-H...O, N-H...Se, C-H...O, and C-H...π hydrogen bonds in assembling molecules into three-dimensional structures. These interactions are critical for understanding molecular recognition and assembly processes in chemical and biological systems (Das et al., 2016).

Synthesis and Structural Characterization

Another aspect of research focuses on the synthesis and structural characterization of compounds containing tert-butyl and imidazole groups. Kant et al. (2015) prepared a compound through a reaction involving di-tert-butyldicarbonate and analyzed its structure using X-ray diffraction. This work provides insight into the molecular conformations and interactions critical for designing new materials with specific properties (Kant et al., 2015).

Catalysis and Reaction Mechanisms

Research on tert-butyl carbamate derivatives also extends to catalysis and reaction mechanisms. For example, compounds with tert-butyl and imidazole structures have been used as catalysts or intermediates in various chemical reactions. This includes the synthesis of biologically active compounds and materials with unique physical properties. The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate by Zhao et al. (2017) serves as an important intermediate in the production of certain pharmaceuticals, demonstrating the compound's role in facilitating complex synthetic pathways (Zhao et al., 2017).

Environmental Applications

Carbamate derivatives have also been explored for environmental applications, such as CO2 capture. Bates et al. (2002) reported on a task-specific ionic liquid that incorporates a carbamate salt for reversible CO2 sequestration. This innovative approach highlights the potential of tert-butyl carbamate derivatives in addressing environmental challenges by facilitating efficient CO2 capture and storage (Bates et al., 2002).

properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWALRILKODKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590009
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(5-methyl-1H-imidazol-2-yl)ethyl)carbamate

CAS RN

887344-34-5
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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